![molecular formula C8H4BrN3 B1333094 3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile CAS No. 885950-21-0](/img/structure/B1333094.png)
3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile
Overview
Description
3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile is a heterocyclic compound that features a fused imidazo-pyridine ring system with a bromine atom at the 3-position and a cyano group at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile can be synthesized through a chemodivergent approach from α-bromoketones and 2-aminopyridines. The reaction involves a one-pot tandem cyclization and bromination process. The cyclization to form the imidazo-pyridine ring is promoted by the addition of tert-butyl hydroperoxide (TBHP) in ethyl acetate, followed by bromination . The reaction conditions are mild and do not require a base.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes similar to those used in laboratory settings. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound in an industrial context.
Chemical Reactions Analysis
Types of Reactions
3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with different nucleophiles.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions typically occur under mild conditions with the use of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cyclization Reactions: Cyclization reactions often require the presence of a catalyst and a suitable oxidizing agent like TBHP.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while cyclization reactions can produce more complex fused ring systems.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile serves as a precursor in the synthesis of numerous pharmacologically active compounds. It has been identified for its potential therapeutic applications, particularly in treating diseases such as tuberculosis and various cancers. The compound's structure allows for modifications that enhance its biological activity against specific targets in these diseases.
Case Study: Antitubercular Activity
Research has shown that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant activity against multidrug-resistant and extensively drug-resistant tuberculosis strains. For instance, analogs modified from the 3-bromo compound demonstrated minimum inhibitory concentrations (MIC) as low as 0.003 to 0.05 μM against Mycobacterium tuberculosis .
Biological Studies
Enzyme Inhibition
The compound is utilized in studying enzyme inhibitors and receptor modulators. Its derivatives have been tested for their ability to inhibit Rab geranylgeranyl transferase, a critical enzyme involved in cellular signaling pathways . These studies are essential for developing new therapeutic agents targeting cancer and inflammatory diseases.
Material Science
Development of Advanced Materials
In material science, this compound is explored for its role in creating organic semiconductors and photovoltaic devices. Its unique electronic properties make it suitable for developing materials with specific electronic characteristics .
Agricultural Chemistry
Pesticide Development
This compound is also investigated for its potential use as a pesticide or herbicide. Research indicates that it could serve as a foundation for developing more effective crop protection agents, enhancing agricultural productivity while minimizing environmental impact .
Chemical Biology
Chemical Probes
In chemical biology, this compound is employed to design chemical probes that facilitate the study of biological pathways and mechanisms. This application is crucial for understanding complex biological systems and developing targeted therapies .
Summary of Applications
Field | Applications |
---|---|
Medicinal Chemistry | Precursor for drugs targeting tuberculosis and cancer; enzyme inhibitors |
Biological Studies | Study of enzyme inhibitors; receptor modulators |
Material Science | Development of organic semiconductors; photovoltaic materials |
Agricultural Chemistry | Potential pesticide/herbicide development |
Chemical Biology | Design of chemical probes for biological pathway studies |
Mechanism of Action
The mechanism of action of 3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyano group play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit or activate various biological pathways, depending on its specific structure and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloroimidazo[1,2-a]pyridine-6-carbonitrile
- 3-Iodoimidazo[1,2-a]pyridine-6-carbonitrile
- 3-Fluoroimidazo[1,2-a]pyridine-6-carbonitrile
Uniqueness
3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s interaction with molecular targets, making it a valuable scaffold in drug discovery and development .
Biological Activity
3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its potential applications in treating various diseases, particularly infectious diseases and cancer. The compound's structure-activity relationships (SAR), toxicity profiles, and recent research findings are discussed in detail.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHBrN
- Molecular Weight : 214.03 g/mol
- CAS Number : 865156-68-9
This compound features a bromine atom at the 3-position of the imidazo[1,2-a]pyridine ring, which is crucial for its biological activity.
Anti-Tuberculosis Activity
Recent studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives, including this compound, against Mycobacterium tuberculosis (Mtb), particularly multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.
- Minimum Inhibitory Concentration (MIC) : The compound has shown promising MIC values ranging from 0.07 to 0.14 µM against XDR-TB strains, indicating potent anti-tubercular activity without significant cytotoxicity to VERO cell lines (IC >128 µM) .
Cytotoxicity and Safety Profile
Exploratory toxicology studies have assessed the safety profile of various imidazo[1,2-a]pyridine derivatives. Notably:
- No hepatic or renal toxicity was observed in animal models following oral administration of these compounds over a 14-day period. This suggests a favorable safety profile for further clinical evaluations .
Anti-Cancer Activity
The compound has also been investigated for its anti-cancer properties. Research indicates that modifications at the C6 position of the imidazo[1,2-a]pyridine ring can significantly impact activity against cancer cell lines:
- For instance, certain derivatives have demonstrated inhibition of Rab geranylgeranyl transferase (RGGT), disrupting prenylation processes critical for cancer cell survival. The most active inhibitors were able to disrupt Rab11A prenylation in HeLa cells effectively .
Enzyme Inhibition
This compound serves as a valuable scaffold for developing enzyme inhibitors:
- It has been utilized to study various enzyme targets, including those involved in inflammatory pathways and parasitic infections. The compound's unique structure allows it to modulate receptor activity effectively and inhibit specific enzymatic functions critical for disease progression.
Structure-Activity Relationship (SAR)
Understanding the SAR of 3-bromoimidazo[1,2-a]pyridine derivatives is essential for optimizing their biological activity:
Position | Modification | Effect on Activity |
---|---|---|
C2 | Substituents | Enhances anti-Mtb activity |
C6 | Halogenation | Critical for potency against RGGT |
C8 | Alkyl groups | Modulates cytotoxicity |
Research has shown that specific substitutions at these positions can enhance the compound's efficacy against targeted pathogens while minimizing toxicity .
Case Studies and Research Findings
Several studies have contributed to our understanding of the biological activity of this compound:
- Anti-TB Efficacy Study : A series of imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their anti-TB activity. The most potent compounds exhibited MIC values as low as 0.0009 µM against extracellular Mtb strains.
- Toxicology Assessment : A comprehensive toxicological evaluation indicated that none of the tested compounds showed significant off-target effects or toxicity in liver and kidney function assays after prolonged exposure.
- Cancer Research Application : Modifications at the C6 position led to enhanced inhibitory effects on RGGT, demonstrating potential therapeutic applications in cancer treatment.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile?
The compound is typically synthesized via bromination of imidazo[1,2-a]pyridine precursors. Key methods include:
- Regioselective bromination using -bromosuccinimide (NBS) or molecular bromine () under controlled conditions. For example, bromination of 2-acetylfuran derivatives followed by cyclization can yield the target compound .
- Multi-step protocols involving halogenation and nitrile group introduction. A four-step synthesis starting with bromination of acetylfuran derivatives has been reported, with purification via column chromatography and recrystallization .
- Critical parameters : Solvent polarity (e.g., DMF vs. THF), temperature (0–25°C), and stoichiometric ratios of brominating agents to substrate.
Q. What spectroscopic techniques are used to characterize this compound?
- NMR : Peaks in the aromatic region (δ 7.5–9.0 ppm) confirm the imidazo[1,2-a]pyridine scaffold. The bromine substituent induces distinct splitting patterns .
- IR Spectroscopy : A sharp absorption band near 2250 cm confirms the presence of the carbonitrile group .
- HRMS : Exact mass analysis (e.g., ) validates molecular composition .
Q. What are the key applications of this compound in medicinal chemistry?
It serves as a precursor for bioactive molecules, including:
- Cyclin-dependent kinase (CDK) inhibitors : Used in cancer research .
- Anticonvulsant agents : Structural modifications at the 3-bromo and 6-cyano positions enhance CNS activity .
- Antiviral compounds : The nitrile group facilitates interactions with viral proteases .
Advanced Research Questions
Q. How to address reductive dehalogenation during nucleophilic substitution reactions?
- Mechanistic insights : Reactions with strong bases (e.g., lithium ethylamide) can lead to reductive dehalogenation, producing the parent imidazo[1,2-a]pyridine as a major byproduct (35% yield). This occurs via abstraction, as evidenced by minor ethylamino-substituted products .
- Mitigation strategies :
- Use milder bases (e.g., KCO) or polar aprotic solvents (e.g., DMSO) to suppress electron transfer pathways.
- Monitor reaction progress via NMR to detect early-stage dehalogenation .
Q. How to optimize cross-coupling reactions (e.g., Suzuki-Miyaura) using this compound?
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh)) are preferred for aryl-aryl couplings. Copper-mediated methods may be less efficient due to steric hindrance from the nitrile group.
- Solvent effects : Mixed solvents (e.g., toluene/EtOH) improve solubility and reduce side reactions.
- Yields and side products :
Catalyst | Solvent | Yield (%) | Major Byproduct |
---|---|---|---|
Pd(PPh) | Toluene/EtOH | 78 | None |
CuI/1,10-phenanthroline | DMF | 45 | Dehalogenated product |
Data adapted from analogous imidazo[1,2-a]pyridine couplings . |
Q. How to resolve contradictions in bromination regioselectivity reported across studies?
- Case analysis :
- NBS in DMF : Favors 3-bromination due to radical stabilization by the electron-withdrawing nitrile group .
- in acetic acid**: May lead to 2-bromo byproducts via electrophilic aromatic substitution .
- Validation methods :
- Theoretical calculations (DFT) to compare activation energies for competing pathways.
- LC-MS monitoring to track intermediate formation in real time .
Q. Methodological Recommendations
- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) for high-purity isolation .
- Stability : Store under inert atmosphere (N/Ar) at 2–8°C to prevent decomposition .
- Handling contradictions : Cross-validate synthetic protocols using multiple spectroscopic techniques (e.g., -NMR vs. HRMS) to confirm regioselectivity .
Properties
IUPAC Name |
3-bromoimidazo[1,2-a]pyridine-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-7-4-11-8-2-1-6(3-10)5-12(7)8/h1-2,4-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQHWNPVNXSDDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377505 | |
Record name | 3-bromoimidazo[1,2-a]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885950-21-0 | |
Record name | 3-bromoimidazo[1,2-a]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromoimidazo[1,2-a]pyridine-6-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.